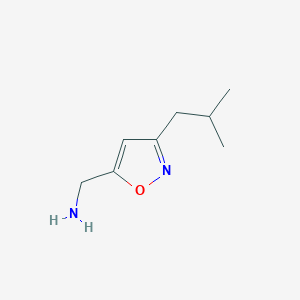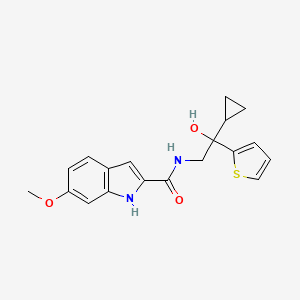
C-(3-Isobutyl-isoxazol-5-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Unfortunately, the search results did not provide specific information on the synthesis of “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .Molecular Structure Analysis
The molecular structure of the similar compound, “(3-Isobutyl-isoxazol-5-yl)-carbamic acid phenyl ester”, is represented by the InChI string: InChI=1S/C14H16N2O3/c1-10(2)8-11-9-13(19-16-11)15-14(17)18-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,15,17) .Chemical Reactions Analysis
The search results did not provide specific information on the chemical reactions involving “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
Unfortunately, the search results did not provide specific information on the physical and chemical properties of “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
- Chemical Synthesis and Modification: The chemistry of isoxazole derivatives, including C-(3-Isobutyl-isoxazol-5-yl)-methylamine, is rich and varied, with applications in the synthesis of complex molecules. The compound 5-methylisoxazole-3-carboxamide (MICA), structurally related to C-(3-Isobutyl-isoxazol-5-yl)-methylamine, has been utilized as a bidentate auxiliary in Pd-catalyzed C(sp(3))-H bond activation, aiding in the efficient arylation and alkylation of α-aminobutanoic acid derivatives to form various non-natural amino acids (Pasunooti et al., 2015).
Biological and Medicinal Research
- Anticancer Potential: Certain isoxazole derivatives demonstrate significant cytotoxic activities against various tumor cell lines, showing promise as potential anticancer agents. For instance, 2‐Amino‐3‐cyano‐4‐(5‐arylisoxazol‐3‐yl)‐4H‐chromenes, structurally related to C-(3-Isobutyl-isoxazol-5-yl)-methylamine, have exhibited potent cytotoxic activity against human tumor cell lines like MCF-7, KB, Hep-G2, MDA-MB-231, and SKNMC (Akbarzadeh et al., 2012).
Material Science and Catalysis
- Catalysis and Synthesis of Complex Molecules: Certain isoxazole derivatives have been used in the synthesis of complex molecules and in catalysis. For instance, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have been synthesized and demonstrated to be high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, showcasing their potential in Green Chemistry (Bumagin et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, “(3-Isobutyl-1,2-Oxazol-5-Yl)Methanol”, recommends consulting a physician in case of exposure . It’s important to note that this information may not directly apply to “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”, and specific safety data should be sought from reliable sources .
Zukünftige Richtungen
The search results did not provide specific information on the future directions of research or applications for “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .
Relevant Papers Unfortunately, the search results did not return any specific papers related to “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .
Eigenschaften
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-7-4-8(5-9)11-10-7/h4,6H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEQBJYRBWRLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)

![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2539985.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2539989.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2539990.png)
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)

![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)
![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)
![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/no-structure.png)